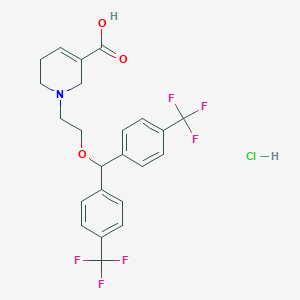

CI-966 hydrochloride

説明

特性

IUPAC Name |

1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQWSOWKRTZJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149193 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110283-66-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CI-966 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CI-966 Hydrochloride on GAT-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a critical component in the regulation of GABAergic neurotransmission.[1][2] By blocking the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft, CI-966 effectively increases the concentration and prolongs the action of this primary inhibitory neurotransmitter in the central nervous system. This guide provides a comprehensive overview of the mechanism of action of CI-966 on GAT-1, including its inhibitory potency, selectivity, and the underlying molecular interactions. Detailed experimental protocols for assessing GAT-1 inhibition are also provided, along with visual representations of the key pathways and workflows.

Quantitative Analysis of CI-966 Inhibition

The inhibitory activity of CI-966 has been quantified using various in vitro assays, primarily focused on its interaction with cloned human and rat GAT-1. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its potency.

| Compound | Transporter | Species | IC50 (µM) | Reference |

| CI-966 | GAT-1 | Human | 0.26 | [1][2] |

| CI-966 | GAT-1 | Rat | 1.2 | [2] |

Selectivity Profile:

CI-966 exhibits a high degree of selectivity for GAT-1 over other GABA transporter subtypes. While the full quantitative data from the primary study by Borden et al. (1994) is not publicly available, the abstract and subsequent citations report a selectivity of over 200-fold for GAT-1 compared to GAT-2 and GAT-3.[2][3] The inhibitory activity against the betaine/GABA transporter (BGT-1) has not been extensively reported in the available literature.

| Compound | Transporter | Selectivity vs. GAT-1 | Reference |

| CI-966 | GAT-2 | >200-fold | [2] |

| CI-966 | GAT-3 | >200-fold | [2] |

| CI-966 | BGT-1 | Not Reported |

Mechanism of Action on GAT-1

The GABA transporter 1 (GAT-1) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. Its function is to clear GABA from the synaptic cleft and extracellular space back into presynaptic neurons and surrounding glial cells. This process is crucial for terminating GABAergic signaling and maintaining low extracellular GABA levels. The transport of GABA by GAT-1 is an active process that depends on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients. The stoichiometry of this transport is 2 Na+ : 1 Cl- : 1 GABA.

CI-966 acts as a competitive inhibitor of GABA transport at the GAT-1 transporter. By binding to the transporter, CI-966 prevents the binding and subsequent translocation of GABA. While the precise binding site of CI-966 on GAT-1 has not been explicitly determined through co-crystallization studies, it is thought to bind to the central substrate-binding pocket, overlapping with the GABA binding site. This is inferred from its structural similarity to other GAT-1 inhibitors like tiagabine (B1662831) and the known structure of the GAT-1 binding pocket.[4] The binding of CI-966 likely stabilizes the transporter in a conformation that is unable to bind and/or translocate GABA, effectively blocking the reuptake process.

GAT-1 Transport Cycle and Inhibition by CI-966

The GAT-1 transport cycle is a dynamic process involving several conformational changes of the transporter protein. This cycle, based on the alternating access model, allows the transporter to bind GABA and co-substrates from the extracellular side and release them into the cytoplasm.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CI-966 on GAT-1.

[³H]GABA Uptake Assay

This assay is a standard method to measure the inhibitory potency of compounds on GAT-1 function in a cellular context.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

Cells are transiently or stably transfected with a plasmid encoding the human or rat GAT-1 transporter using a suitable transfection reagent (e.g., Lipofectamine).

2. Assay Procedure:

-

Plating: Seed the transfected cells into 24- or 48-well plates and allow them to adhere and express the transporter (typically 24-48 hours post-transfection).

-

Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, pH 7.4).

-

Pre-incubation: Add KRH buffer containing various concentrations of CI-966 hydrochloride (or vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

-

Initiation of Uptake: Start the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and unlabeled GABA to achieve the desired final GABA concentration (typically close to the Km value for GABA transport).

-

Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature or 37°C. The incubation time should be within the linear range of GABA uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor (e.g., tiagabine) or by using non-transfected cells.

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition at each CI-966 concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrogenic currents associated with GAT-1 transport, providing insights into the transporter's kinetics and the effect of inhibitors.

1. Cell Preparation:

-

Use cells expressing GAT-1 (as described above) plated on glass coverslips.

-

Alternatively, primary neuronal cultures or acute brain slices can be used for studying GAT-1 in a more native environment.

2. Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution (in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA, pH 7.2).

3. Recording Procedure:

-

Obtain a gigaseal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA to the cell using a rapid application system to evoke a GAT-1 mediated inward current.

-

After establishing a stable baseline GABA-evoked current, apply CI-966 hydrochloride at various concentrations to the extracellular solution and measure the resulting inhibition of the GABA-induced current.

4. Data Analysis:

-

The amplitude of the GABA-evoked current is measured before and after the application of CI-966.

-

The percentage of inhibition is calculated for each concentration of CI-966.

-

A concentration-response curve is generated, and the IC50 value is determined as described for the uptake assay.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a GAT-1 inhibitor like CI-966.

Conclusion

CI-966 hydrochloride is a potent and highly selective inhibitor of the GABA transporter GAT-1. Its mechanism of action involves the competitive blockade of GABA reuptake, leading to an increase in synaptic GABA levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on GABAergic neurotransmission and the development of novel therapeutics targeting GAT-1. Further studies, including direct binding assays and co-crystallization of CI-966 with GAT-1, would provide a more detailed understanding of its molecular interactions and aid in the rational design of next-generation GAT-1 inhibitors.

References

- 1. CI-966 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of CI-966 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the regulation of GABAergic neurotransmission. Developed by Parke-Davis, it was investigated for its potential as an anticonvulsant and anxiolytic agent. This technical guide provides a comprehensive overview of the chemical structure and a detailed, albeit putative, synthesis of CI-966 hydrochloride, based on established chemical principles and analogous syntheses. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

CI-966 hydrochloride is the hydrochloride salt of 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid. The presence of two trifluoromethyl groups on the phenyl rings significantly influences its lipophilicity and binding affinity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride |

| CAS Number | 110283-66-4 |

| Chemical Formula | C₂₃H₂₂ClF₆NO₃ |

| Molecular Weight | 509.87 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | White solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability. |

Putative Synthesis of CI-966 Hydrochloride

Synthesis of Key Intermediates

Intermediate A: Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate

This intermediate can be synthesized from commercially available starting materials. A potential route involves the Dieckmann condensation of a suitably substituted amino diester.

Intermediate B: 2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethanol

This intermediate can be prepared by the reduction of bis(4-(trifluoromethyl)phenyl)methanone to the corresponding alcohol, followed by etherification with ethylene (B1197577) glycol.

Intermediate C: 2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethyl bromide

Intermediate B can be converted to the corresponding bromide, a key electrophile for the subsequent alkylation step, using a standard brominating agent like phosphorus tribromide.

Final Assembly and Hydrolysis

The final steps of the synthesis would involve the N-alkylation of Intermediate A with Intermediate C, followed by the hydrolysis of the ethyl ester to the carboxylic acid and subsequent formation of the hydrochloride salt.

Step 1: N-Alkylation

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Intermediate A) is reacted with 2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethyl bromide (Intermediate C) in the presence of a non-nucleophilic base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture

CI-966 hydrochloride CAS number and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1).

Physicochemical Properties

CI-966 hydrochloride is a central nervous system depressant that acts as a GABA reuptake inhibitor.[1] Its hydrochloride salt has the CAS Number 110283-66-4 .[2] The following tables summarize the key physicochemical properties of CI-966 and its hydrochloride salt.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [2] |

| CAS Number | 110283-66-4 | [2] |

| Molecular Formula | C23H22ClF6NO3 | [2] |

| Molecular Weight | 509.87 g/mol | |

| Purity | ≥98% | |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| pKa | Not explicitly stated in search results |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Ethanol | Soluble to 10 mM | |

| DMSO | Soluble to 100 mM |

Mechanism of Action: Selective GAT-1 Inhibition

CI-966 is a highly potent and selective blocker of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM for the human transporter.[1] GAT-1 is a crucial membrane protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting GAT-1, CI-966 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This leads to a potentiation of the inhibitory effects of GABA in the central nervous system.[3][4]

The enhanced GABAergic signaling resulting from GAT-1 inhibition is the basis for the anticonvulsant, anxiolytic, and neuroprotective properties investigated for CI-966.[1][5]

Signaling Pathway of GAT-1 Inhibition by CI-966 Hydrochloride

Caption: Inhibition of GAT-1 by CI-966 hydrochloride in the synaptic cleft.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of CI-966 hydrochloride.

Determination of Melting Point (General Protocol)

Objective: To determine the temperature at which CI-966 hydrochloride transitions from a solid to a liquid state.

Materials:

-

CI-966 hydrochloride sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the CI-966 hydrochloride sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/minute) to determine a rough melting range.[7]

-

Allow the apparatus to cool.

-

For an accurate determination, use a fresh sample and begin heating at a rate of 1-2 °C/minute, starting from a temperature approximately 10-15 °C below the estimated melting point.[8]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2). The melting point is reported as the range T1-T2.[9]

Determination of pKa by Potentiometric Titration (General Protocol)

Objective: To determine the acid dissociation constant (pKa) of CI-966 hydrochloride.

Materials:

-

CI-966 hydrochloride sample

-

Calibrated pH meter and electrode

-

Burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a precise amount of CI-966 hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10][11]

In Vitro GABA Uptake Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potency (IC50) of CI-966 hydrochloride on GAT-1.

Materials:

-

Cell line expressing GAT-1 (e.g., HEK293-GAT1)

-

CI-966 hydrochloride

-

Radiolabeled GABA (e.g., [3H]GABA)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation counter and scintillation fluid

-

Multi-well cell culture plates

Procedure:

-

Cell Culture: Plate the GAT-1 expressing cells in multi-well plates and grow to a suitable confluency.

-

Compound Preparation: Prepare a series of dilutions of CI-966 hydrochloride in the assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the different concentrations of CI-966 hydrochloride or vehicle control for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C). c. Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA and unlabeled GABA. d. Allow the uptake to proceed for a short, defined time (e.g., 1-10 minutes). e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled GABA.

-

Quantification: a. Lyse the cells to release the intracellular contents. b. Measure the amount of radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of CI-966 hydrochloride compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the CI-966 hydrochloride concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

CI-966 hydrochloride is a well-characterized, potent, and selective inhibitor of the GABA transporter GAT-1. Its ability to increase synaptic GABA levels has made it a valuable tool in neuroscience research for studying the role of the GABAergic system in various physiological and pathological processes. While its clinical development was discontinued (B1498344) due to adverse effects at higher doses, it remains a critical reference compound for the development of new GAT-1 inhibitors with improved therapeutic profiles.[1] The information and protocols provided in this guide are intended to support researchers in the effective and safe use of CI-966 hydrochloride in their laboratory investigations.

References

- 1. CI-966 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

The Rise and Fall of CI-966 Hydrochloride: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), emerged in the late 20th century as a promising therapeutic agent for a range of neurological disorders.[1] Developed with the potential to treat epilepsy, anxiety, and neuronal damage, its journey from a novel chemical entity to a discontinued (B1498344) clinical candidate provides a valuable case study in drug development. This technical guide delves into the discovery, preclinical development, and clinical history of CI-966 hydrochloride, presenting a comprehensive overview of its pharmacological profile, experimental evaluation, and the ultimate reasons for its withdrawal.

Introduction: The GABAergic Hypothesis and the Dawn of GAT-1 Inhibitors

The central role of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the mammalian central nervous system has long been a focal point for the development of therapies for neurological and psychiatric disorders.[2] The synaptic action of GABA is primarily terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process mediated by specific GABA transporters (GATs).[2] The recognition that inhibiting this reuptake mechanism could prolong the inhibitory effect of GABA led to the exploration of GAT inhibitors as a novel therapeutic strategy.

CI-966 hydrochloride, chemically known as 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, was synthesized as a lipophilic compound capable of crossing the blood-brain barrier to selectively target GAT-1.[2][3] Its development was part of a broader effort to create centrally active GABAergic agents with improved therapeutic windows compared to existing drugs.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of CI-966 Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | |

| Molecular Weight | 509.87 g/mol | |

| CAS Number | 110283-66-4 | |

| Appearance | Not specified (likely a solid) | |

| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO | |

| Purity | ≥98% (as per commercial suppliers for research) | |

| Storage | Desiccate at room temperature |

Mechanism of Action: Selective Inhibition of GAT-1

CI-966 hydrochloride exerts its pharmacological effects by acting as a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] This selectivity is a key feature, as there are at least four known GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).[2]

Table 2: In Vitro Potency of CI-966 Hydrochloride

| Target | IC₅₀ (µM) | Species | Reference |

| GAT-1 | 0.26 | Human (cloned) | |

| GAT-1 | 1.2 | Rat (cloned) | |

| GAT-2 | >200-fold selectivity vs. GAT-1 | Not specified | |

| GAT-3 | >200-fold selectivity vs. GAT-1 | Not specified |

By blocking GAT-1, CI-966 hydrochloride increases the extracellular concentration of GABA in the synaptic cleft, thereby enhancing and prolonging the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B). This leads to a generalized increase in inhibitory neurotransmission throughout the brain.

Caption: Mechanism of action of CI-966 hydrochloride.

Preclinical Development

CI-966 hydrochloride underwent extensive preclinical evaluation to characterize its efficacy and safety profile for its intended indications.

Anticonvulsant Activity

The anticonvulsant properties of CI-966 were assessed in various rodent models of epilepsy. While specific protocols for CI-966 are not detailed in readily available literature, the standard methodologies of the time, such as the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scMet) seizure test, were likely employed.

Experimental Protocol: Generic Anticonvulsant Screening (MES and scMet)

-

Animals: Male mice or rats.

-

Drug Administration: CI-966 hydrochloride administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

MES Test:

-

An electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.

-

The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

-

-

scMet Test:

-

A chemical convulsant, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures.

-

The primary endpoint is the prevention of clonic seizures for a defined observation period (e.g., 30 minutes).

-

-

Data Analysis: The dose of CI-966 that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.

Caption: General workflow for preclinical anticonvulsant screening.

Neuroprotective Effects

The potential of CI-966 to protect neurons from ischemic damage was investigated in a gerbil model of stroke.[4]

Experimental Protocol: Neuroprotection in a Gerbil Stroke Model [4]

-

Animals: Unanesthetized gerbils.

-

Ischemia Induction: Bilateral occlusion of the carotid arteries for 5 minutes.

-

Drug Administration: CI-966 (10 mg/kg, i.p.) was administered.

-

Assessment of Damage:

-

Behavioral: Measurement of motor activity elevation compared to pre-ischemic levels.

-

Histological: Assessment of neuronal degeneration in the CA1 area of the hippocampus.

-

-

Results: CI-966 treatment reduced the extent of stroke injury as assessed by both locomotor activity and histological analysis of hippocampal CA1 pyramidal cells.[4]

Anxiolytic Activity

CI-966 was also evaluated for its potential anxiolytic (anti-anxiety) effects. While specific studies on CI-966 are not detailed, standard animal models for screening anxiolytic-like activity include the elevated plus-maze and the light-dark box test.[5][6]

Experimental Protocol: General Anxiolytic Screening Models

-

Elevated Plus-Maze: This apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open, more "anxiety-provoking," arms.[5]

-

Light-Dark Box: This test utilizes a two-compartment box with a brightly lit area and a dark area. Anxiolytic drugs are expected to increase the time spent in the lit compartment.[5]

Pharmacokinetics

Pharmacokinetic studies in laboratory animals revealed that CI-966 is orally bioavailable.

Table 3: Pharmacokinetic Parameters of CI-966 in Animals

| Parameter | Dog (1.39 mg/kg) | Rat (5 mg/kg) | Reference |

| Route of Administration | Oral | Oral | |

| tₘₐₓ (hr) | 0.7 | 4.0 | |

| Elimination t₁/₂ (hr) | 1.2 (i.v.) | 4.5 (i.v.) | |

| Absolute Oral Bioavailability | 100% | 100% |

Clinical Development and Discontinuation

The promising preclinical data for CI-966 led to its advancement into human clinical trials for the treatment of epilepsy.

Phase I Clinical Trial

A phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of CI-966 in human subjects.[1]

Trial Design (reconstructed from available information):

-

Population: Likely healthy volunteers or patients with epilepsy.

-

Dosage: Single oral doses of 1 to 10 mg, 25 mg, and 50 mg were evaluated.[1]

-

Primary Objective: To assess the safety and tolerability of single ascending doses of CI-966.

-

Secondary Objectives: To characterize the pharmacokinetic profile of CI-966 in humans.

Table 4: Summary of Phase I Clinical Trial Findings [1]

| Dose Range | Tolerability | Adverse Events |

| 1 - 10 mg | Well-tolerated | Minimal to no adverse effects reported. |

| 25 mg | Poorly tolerated | Memory deficits. |

| 50 mg | Not tolerated | Severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and prolonged psychotic adverse effects resembling schizophrenia and mania. |

The severe and unexpected psychotomimetic effects observed at the higher doses were deemed unacceptable and led to the immediate discontinuation of the clinical development of CI-966.[1] The onset of these effects was reported to be around 45 minutes, with peak effects at 6 to 8 hours and a duration of up to 24 hours.[1]

Discussion and Conclusion

The development of CI-966 hydrochloride represents a significant chapter in the exploration of GAT-1 inhibitors for neurological disorders. Its high potency and selectivity for GAT-1, coupled with promising anticonvulsant and neuroprotective effects in preclinical models, underscored the therapeutic potential of this mechanism of action.

However, the severe adverse effects observed in the phase I clinical trial highlight the complexities of modulating the GABAergic system. The profound and prolonged psychotomimetic effects at higher doses suggest that a global enhancement of GABAergic tone through GAT-1 inhibition can lead to a significant disruption of normal brain function, potentially by altering the delicate balance between excitation and inhibition in critical neural circuits.

The experience with CI-966 provided valuable lessons for the development of subsequent GAT-1 inhibitors, such as tiagabine, which did reach the market for the treatment of epilepsy, albeit with its own set of potential adverse effects. The story of CI-966 serves as a crucial reminder of the challenges in translating promising preclinical findings to safe and effective clinical therapies, particularly in the realm of neuroscience. It emphasizes the importance of careful dose-escalation studies and the need to fully understand the downstream consequences of potent and widespread modulation of neurotransmitter systems.

References

- 1. CI-966 - Wikipedia [en.wikipedia.org]

- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

CI-966 Hydrochloride: A Technical Guide to a Selective GABA Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, CI-966 hydrochloride effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action led to its investigation as a potential anticonvulsant, anxiolytic, and neuroprotective agent. However, its development was halted due to the observation of severe adverse neurological and psychiatric effects at higher doses in clinical trials. This technical guide provides an in-depth overview of CI-966 hydrochloride, including its mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic action of GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Four distinct GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). GAT-1 is the most abundant and is predominantly localized in neurons.

CI-966 hydrochloride, chemically known as 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, emerged as a highly potent and selective inhibitor of GAT-1. Its ability to cross the blood-brain barrier and enhance GABAergic signaling made it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

CI-966 hydrochloride exerts its pharmacological effects by selectively binding to and inhibiting the function of the GAT-1 transporter. This inhibition leads to a reduction in the clearance of GABA from the synaptic cleft, resulting in an accumulation of extracellular GABA. The elevated GABA levels lead to increased activation of both synaptic and extrasynaptic GABA receptors, potentiating inhibitory neurotransmission and leading to a general dampening of neuronal activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CI-966 hydrochloride.

| Parameter | Species | Value | Reference |

| IC50 (GAT-1) | Human | 0.26 µM | |

| Rat | 1.2 µM | ||

| Selectivity | GAT-1 vs. GAT-2/GAT-3 | >200-fold |

Table 1: In Vitro Potency and Selectivity of CI-966 Hydrochloride

| Parameter | Species | Dose | Value | Reference |

| tmax (oral) | Dog | 1.39 mg/kg | 0.7 hours | |

| Rat | 5 mg/kg | 4.0 hours | ||

| t1/2 (IV) | Dog | 1.39 mg/kg | 1.2 hours | |

| Rat | 5 mg/kg | 4.5 hours | ||

| Oral Bioavailability | Dog & Rat | N/A | 100% |

Table 2: Pharmacokinetic Parameters of CI-966 Hydrochloride

Experimental Protocols

[3H]GABA Uptake Assay in HEK293 Cells Expressing GAT-1

This protocol describes a method to determine the inhibitory activity of CI-966 hydrochloride on GAT-1 transporters expressed in a heterologous system.

Materials:

-

HEK293 cells stably expressing human GAT-1

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

-

Phosphate-buffered saline (PBS)

-

[3H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

CI-966 hydrochloride

-

Scintillation cocktail

-

Scintillation counter

Procedure:

Neuroprotective Effects of CI-966 Hydrochloride in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, CI-966 effectively increases extracellular GABA levels. This mechanism has been investigated for its potential therapeutic applications, including anticonvulsant, anxiolytic, and notably, neuroprotective effects. This technical guide provides an in-depth overview of the preclinical findings regarding the neuroprotective properties of CI-966 hydrochloride, with a focus on its application in models of cerebral ischemia.

Core Mechanism of Action

The neuroprotective effects of CI-966 hydrochloride are primarily attributed to its ability to enhance GABAergic neurotransmission.[2][3] During an ischemic event, excessive glutamate (B1630785) release leads to excitotoxicity, a major contributor to neuronal cell death. By increasing the concentration of GABA in the synaptic cleft, CI-966 potentiates inhibitory signaling, thereby counteracting the excitotoxic cascade. This enhancement of GABA action has been demonstrated to be significant in the CA1 region of the hippocampus, an area particularly vulnerable to ischemic damage.

Preclinical Efficacy in Ischemic Models

The most prominent preclinical evidence for the neuroprotective effects of CI-966 comes from a study utilizing a gerbil model of transient global cerebral ischemia. This model is widely used to screen for potential neuroprotective agents due to the gerbil's incomplete circle of Willis, which leads to consistent ischemic injury to the hippocampus following bilateral carotid artery occlusion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on CI-966 hydrochloride.

Table 1: In Vivo Neuroprotective Efficacy of CI-966 Hydrochloride in a Gerbil Model of Transient Cerebral Ischemia

| Parameter | Ischemia Control Group | CI-966 Hydrochloride (10 mg/kg, i.p.) |

| Locomotor Activity | Markedly increased post-ischemia | Significantly reduced compared to control |

| Hippocampal CA1 Neuronal Survival | Extensive neuronal degeneration | Significant protection of CA1 pyramidal neurons |

Data derived from Phillis JW (1995).[2]

Note: While the study by Phillis (1995) demonstrated a significant neuroprotective effect, specific quantitative data such as the percentage of neuronal survival or precise locomotor activity counts were not available in the accessed literature.

Experimental Protocols

Gerbil Model of Transient Global Cerebral Ischemia

This in vivo model is a cornerstone for evaluating the neuroprotective potential of compounds against global cerebral ischemia.

Objective: To induce a transient global cerebral ischemia to assess the neuroprotective effects of CI-966 hydrochloride.

Materials:

-

Male Mongolian Gerbils

-

Anesthetic agent (e.g., halothane, isoflurane)

-

Surgical instruments for vascular occlusion

-

CI-966 hydrochloride solution

-

Vehicle control solution (e.g., saline)

-

Apparatus for monitoring locomotor activity

-

Histological staining reagents (e.g., Cresyl Violet)

Procedure:

-

Animal Preparation: Gerbils are anesthetized, and a ventral midline incision is made in the neck to expose the common carotid arteries.

-

Ischemia Induction: Both common carotid arteries are occluded for a period of 5 minutes using micro-aneurysm clips to induce global cerebral ischemia.

-

Drug Administration: CI-966 hydrochloride (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a designated time point relative to the ischemic insult (e.g., pre- or post-ischemia).

-

Reperfusion: After the 5-minute occlusion period, the clips are removed to allow for reperfusion.

-

Behavioral Assessment: Locomotor activity is monitored at specified time points post-ischemia (e.g., 24, 48, 72 hours) to assess functional neurological outcome. Increased locomotor activity is a characteristic behavioral deficit in this model.

-

Histological Analysis: At the end of the experimental period (e.g., 7 days post-ischemia), animals are euthanized, and their brains are collected for histological processing. Coronal sections of the hippocampus are stained (e.g., with Cresyl Violet) to visualize and quantify the extent of neuronal damage, particularly in the CA1 pyramidal cell layer.

-

Data Analysis: The number of surviving neurons in the CA1 region is counted and compared between the CI-966-treated and vehicle-treated groups. Locomotor activity data is also statistically analyzed.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of CI-966 Hydrochloride

The enhanced GABAergic transmission initiated by CI-966 is believed to trigger downstream signaling cascades that contribute to neuronal survival.

Caption: Proposed signaling pathway for CI-966 hydrochloride-mediated neuroprotection.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like CI-966 hydrochloride in a preclinical setting.

Caption: Experimental workflow for in vivo preclinical evaluation of CI-966 hydrochloride.

Conclusion and Future Directions

Preclinical evidence, primarily from the gerbil model of transient cerebral ischemia, indicates that CI-966 hydrochloride possesses neuroprotective properties. Its mechanism of action, centered on the inhibition of GAT-1 and the subsequent enhancement of GABAergic neurotransmission, presents a logical approach to mitigating excitotoxic neuronal damage. However, a significant limitation in the currently available literature is the lack of detailed quantitative data from dose-response studies and a comprehensive safety profile in these specific preclinical models.

Future research should aim to:

-

Conduct dose-response studies to determine the optimal therapeutic window for CI-966 hydrochloride in various models of cerebral ischemia.

-

Elucidate the detailed downstream signaling pathways through which enhanced GABAergic activity confers neuroprotection.

-

Investigate the long-term neuroprotective effects and functional recovery following treatment with CI-966 hydrochloride.

-

Evaluate the potential of CI-966 hydrochloride in combination with other neuroprotective agents that target different mechanisms of ischemic cell death.

A more thorough understanding of these aspects will be crucial for any potential future clinical development of GAT-1 inhibitors for the treatment of ischemic stroke and other neurodegenerative disorders.

References

The Role of CI-966 Hydrochloride in Elucidating GABAergic System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), and its application in the study of the GABAergic nervous system. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in various research contexts.

Introduction to CI-966 Hydrochloride and the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition. Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

CI-966 hydrochloride is a research compound that acts as a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. By blocking GAT-1, CI-966 effectively increases the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission. This property makes CI-966 a valuable tool for investigating the functional roles of the GABAergic system in both normal and pathological states.

Mechanism of Action

CI-966 hydrochloride exerts its effects by selectively binding to and inhibiting the function of the GAT-1 transporter. This inhibition of GABA reuptake leads to an accumulation of GABA in the synaptic cleft and surrounding extracellular space. The elevated GABA levels result in a potentiation of GABAergic signaling through both ionotropic GABAA receptors and metabotropic GABAB receptors on postsynaptic neurons. This enhanced inhibitory tone has demonstrated anticonvulsant and neuroprotective effects in various preclinical models.

dot

Caption: Mechanism of CI-966 HCl action in the GABAergic synapse.

Quantitative Data

The following tables summarize the key quantitative pharmacological and pharmacokinetic parameters of CI-966 hydrochloride.

Table 1: In Vitro Pharmacology of CI-966 Hydrochloride

| Parameter | Species | Transporter | Value | Reference |

| IC50 | Human | GAT-1 | 0.26 µM | [1] |

| IC50 | Rat | GAT-1 | 1.2 µM | [2] |

| Selectivity | - | GAT-2 & GAT-3 | >200-fold vs GAT-1 | [2] |

Table 2: Pharmacokinetic Properties of CI-966 Hydrochloride

| Parameter | Species | Dose & Route | Value | Reference |

| tmax | Rat | 5 mg/kg, oral | 4.0 hr | [3] |

| tmax | Dog | 1.39 mg/kg, oral | 0.7 hr | [3] |

| t1/2 (elimination) | Rat | 5 mg/kg, IV | 4.5 hr | [3] |

| t1/2 (elimination) | Dog | 1.39 mg/kg, IV | 1.2 hr | [3] |

| Oral Bioavailability | Rat | - | 100% | [3] |

| Oral Bioavailability | Dog | - | 100% | [3] |

Experimental Protocols

Detailed methodologies for key experiments utilizing CI-966 hydrochloride are provided below. These protocols are based on published research and offer a foundation for designing and conducting studies to investigate the GABAergic system.

In Vitro GABA Uptake Inhibition Assay

This protocol is adapted from studies characterizing selective GAT-1 inhibitors.

Objective: To determine the inhibitory potency (IC50) of CI-966 hydrochloride on GAT-1 mediated GABA uptake in a cell-based or synaptosomal preparation.

Materials:

-

HEK293 cells stably expressing human or rat GAT-1, or freshly prepared rodent brain synaptosomes.

-

[3H]-GABA (specific activity ~30-60 Ci/mmol).

-

CI-966 hydrochloride.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell/Synaptosome Preparation: Culture GAT-1 expressing cells to confluence and harvest, or prepare synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) using standard subcellular fractionation techniques.

-

Assay Setup: Aliquot cell or synaptosome suspension into a 96-well plate.

-

Compound Incubation: Add varying concentrations of CI-966 hydrochloride (e.g., from 1 nM to 100 µM) or vehicle control to the wells. Pre-incubate for 15-30 minutes at room temperature.

-

Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [3H]-GABA (e.g., 10-50 nM) to each well.

-

Uptake Reaction: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for GABA uptake.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold assay buffer to remove unincorporated [3H]-GABA.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CI-966 hydrochloride compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

dot

Caption: Experimental workflow for the in vitro GABA uptake inhibition assay.

In Vivo Electrophysiology in Rodent Hippocampus

This protocol is based on the study by Ebert et al. (1990) which investigated the in vivo effects of CI-966 on GABAergic function in the rat hippocampus.[4]

Objective: To assess the effect of systemically administered CI-966 hydrochloride on GABA-mediated inhibition of neuronal activity in the CA1 region of the hippocampus in an anesthetized rat model.

Materials:

-

Male Sprague-Dawley rats (250-350 g).

-

Urethane (B1682113) anesthetic.

-

CI-966 hydrochloride (5 mg/kg).

-

Stereotaxic apparatus.

-

Recording and stimulating electrodes.

-

Microiontophoresis system and multi-barreled micropipettes.

-

GABA solution for iontophoresis.

-

Amplifier and data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize the rat with urethane (1.2-1.5 g/kg, i.p.) and place it in a stereotaxic frame.

-

Surgical Procedure: Perform a craniotomy to expose the dorsal hippocampus.

-

Electrode Placement: Lower a recording electrode into the CA1 pyramidal cell layer and a stimulating electrode into the contralateral CA3 region (Schaffer collaterals).

-

Baseline Recordings: Record baseline population spikes in CA1 evoked by stimulation of the Schaffer collaterals.

-

Microiontophoresis: Use a multi-barreled micropipette positioned near the recording electrode to apply GABA via microiontophoresis and assess its inhibitory effect on the population spike amplitude.

-

Drug Administration: Administer CI-966 hydrochloride (5 mg/kg, i.p.).[4]

-

Post-Drug Recordings: 20-30 minutes after CI-966 administration, repeat the microiontophoresis of GABA and record the evoked population spikes.[4]

-

Data Analysis: Compare the inhibitory effect of GABA on the population spike amplitude before and after the administration of CI-966. An enhancement of GABA-induced inhibition is indicative of GAT-1 blockade.

dot

Caption: Experimental workflow for in vivo electrophysiology with CI-966 HCl.

Neuroprotection Study in a Gerbil Model of Cerebral Ischemia

This protocol is based on the study by Phillis (1995), which demonstrated the neuroprotective effects of CI-966.[5]

Objective: To evaluate the neuroprotective efficacy of CI-966 hydrochloride in a gerbil model of transient global cerebral ischemia.

Materials:

-

Male Mongolian gerbils (50-70 g).

-

CI-966 hydrochloride (10 mg/kg).

-

Surgical instruments for carotid artery occlusion.

-

Apparatus for monitoring locomotor activity.

-

Histological equipment and reagents (e.g., cresyl violet stain).

Procedure:

-

Pre-ischemic Assessment: Measure baseline locomotor activity for each gerbil.

-

Induction of Ischemia: Induce 5 minutes of bilateral common carotid artery occlusion in unanesthetized gerbils.[5]

-

Drug Administration: Administer CI-966 hydrochloride (10 mg/kg, i.p.) or vehicle control immediately after reperfusion.[5]

-

Post-ischemic Behavioral Assessment: Monitor and quantify locomotor activity at regular intervals (e.g., 1, 2, and 4 days) post-ischemia.

-

Histological Analysis: At the end of the behavioral assessment period (e.g., 7 days post-ischemia), perfuse the animals and prepare brain sections.

-

Quantification of Neuronal Damage: Stain brain sections with cresyl violet and quantify the extent of neuronal damage, particularly in the CA1 region of the hippocampus, by counting the number of viable pyramidal neurons.

-

Data Analysis: Compare the locomotor activity and the extent of neuronal damage between the CI-966-treated and vehicle-treated groups.

dot

Caption: Experimental workflow for the neuroprotection study of CI-966 HCl.

Safety and Considerations

It is important to note that while CI-966 hydrochloride is a valuable research tool, its development for clinical use was discontinued (B1498344) due to the observation of severe neurological and psychiatric adverse effects at higher doses in phase I human clinical trials. These effects included memory deficits, myoclonus, tremors, and psychotic-like symptoms. Therefore, appropriate safety precautions and ethical considerations are paramount when using this compound in animal research.

Conclusion

CI-966 hydrochloride remains a critical pharmacological tool for researchers investigating the intricacies of the GABAergic system. Its high potency and selectivity for GAT-1 allow for precise modulation of GABAergic neurotransmission, enabling the study of its role in various physiological and pathophysiological processes. The experimental protocols provided in this guide offer a starting point for utilizing CI-966 to further our understanding of GABAergic function and its therapeutic potential.

References

- 1. CI-966 - Wikipedia [en.wikipedia.org]

- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CI-966 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). The information presented herein is intended to support research, discovery, and development efforts in the fields of neuroscience and pharmacology.

Introduction

CI-966 hydrochloride is a central nervous system (CNS) depressant that acts as a highly potent and selective blocker of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] By inhibiting GAT-1, CI-966 effectively increases the concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, in the synaptic cleft. This potentiation of GABAergic neurotransmission underlies its investigated therapeutic applications as an anticonvulsant, anxiolytic, and neuroprotective agent.[1]

Physicochemical Properties

A summary of the key physicochemical properties of CI-966 hydrochloride is provided in the table below.

| Property | Value |

| IUPAC Name | 1-(2-{[bis(4-trifluoromethyl)phenyl]methoxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride |

| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl |

| Molecular Weight | 509.87 g/mol |

| CAS Number | 110283-66-4 |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol |

| Purity | ≥98% |

In Vitro Pharmacology

The primary mechanism of action of CI-966 is the selective inhibition of the GAT-1 transporter. This has been extensively characterized through various in vitro assays.

Potency and Selectivity

CI-966 demonstrates high potency for the human GAT-1 transporter and significant selectivity over other GABA transporter subtypes.

| Transporter | Species | Assay Type | Value | Reference |

| GAT-1 | Human | [³H]GABA Uptake | IC₅₀ = 0.26 µM | Borden et al., 1994 |

| GAT-1 | Rat | [³H]GABA Uptake | IC₅₀ = 1.2 µM | - |

| GAT-2 | - | [³H]GABA Uptake | >200-fold selective vs GAT-1 | Borden et al., 1994 |

| GAT-3 | - | [³H]GABA Uptake | >200-fold selective vs GAT-1 | Borden et al., 1994 |

| BGT-1 | - | [³H]GABA Uptake | >200-fold selective vs GAT-1 | Borden et al., 1994 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize CI-966 hydrochloride are provided below.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Objective: To determine the IC₅₀ value of CI-966 hydrochloride for GAT-1, GAT-2, GAT-3, and BGT-1.

Materials:

-

HEK-293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1

-

[³H]GABA (specific activity ~30-60 Ci/mmol)

-

Unlabeled GABA

-

CI-966 hydrochloride

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4)

-

Scintillation fluid

-

Poly-D-lysine coated 96-well plates

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing the GABA transporter of interest in appropriate media until they reach ~80-90% confluency.

-

Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of approximately 40,000-60,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of CI-966 hydrochloride in assay buffer.

-

Assay Initiation:

-

Wash the cells twice with pre-warmed assay buffer.

-

Add the CI-966 hydrochloride dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Add a solution of [³H]GABA (final concentration ~10-20 nM) and unlabeled GABA (to achieve a desired final GABA concentration, e.g., 1 µM) to initiate the uptake reaction.

-

-

Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

-

Assay Termination:

-

Rapidly terminate the uptake by aspirating the assay solution.

-

Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the percent inhibition of [³H]GABA uptake for each concentration of CI-966 hydrochloride compared to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the CI-966 hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor or transporter by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki value of CI-966 hydrochloride for GAT-1.

Materials:

-

Cell membranes prepared from HEK-293 cells expressing human GAT-1

-

A suitable radioligand for GAT-1 (e.g., [³H]tiagabine or a [³H]-labeled GAT-1 inhibitor)

-

CI-966 hydrochloride

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold Binding Buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Harvest HEK-293 cells expressing GAT-1 and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).

-

Add a serial dilution of CI-966 hydrochloride.

-

Add the radioligand at a concentration near its Kd.

-

For determining non-specific binding, add a high concentration of a known GAT-1 inhibitor (e.g., unlabeled tiagabine) to a set of wells.

-

For determining total binding, add only the radioligand and buffer.

-

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the CI-966 hydrochloride concentration and fit the data to a sigmoidal competition curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of CI-966 hydrochloride.

Caption: Mechanism of action of CI-966 at a GABAergic synapse.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel GAT-1 inhibitor like CI-966 hydrochloride.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CI-966 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting in vivo studies in rats with CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). The protocols outlined below are intended to serve as a guide for investigating the anticonvulsant and anxiolytic properties of this compound.

Compound Information

| Compound Name | CI-966 hydrochloride |

| Mechanism of Action | Selective inhibitor of GABA transporter 1 (GAT-1), leading to increased synaptic GABA levels. |

| Potential Therapeutic Areas | Anticonvulsant, Anxiolytic, Neuroprotective. |

| Reported In Vivo Dosages (Rodents) | 5 mg/kg (oral, rats), 10 mg/kg (intraperitoneal, gerbils). |

| Route of Administration | Oral (gavage), Intraperitoneal (i.p.) injection. |

Signaling Pathway of CI-966 Hydrochloride

CI-966 hydrochloride exerts its effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway, the primary inhibitory neurotransmitter system in the central nervous system. By blocking the GAT-1 transporter, CI-966 prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an accumulation of GABA in the synapse, enhancing the activation of postsynaptic GABA-A and GABA-B receptors. The increased GABAergic tone results in neuronal hyperpolarization and a reduction in neuronal excitability.

Caption: Mechanism of action of CI-966 hydrochloride in the GABAergic synapse.

Experimental Workflow for In Vivo Studies

A general workflow for assessing the efficacy of CI-966 hydrochloride in rat models of neurological disorders is depicted below. This workflow includes acclimatization, baseline measurements, drug administration, behavioral testing, and subsequent biochemical or histological analysis.

Caption: General experimental workflow for in vivo studies with CI-966 HCl in rats.

Detailed Experimental Protocols

The following are detailed protocols for investigating the anticonvulsant and anxiolytic effects of CI-966 hydrochloride in rats.

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to induce generalized tonic-clonic seizures and is a standard for screening potential anticonvulsant drugs.

Materials:

-

Male Wistar rats (200-250 g)

-

CI-966 hydrochloride

-

Pentylenetetrazole (PTZ)

-

Sterile saline solution (0.9% NaCl)

-

Administration supplies (syringes, gavage needles, i.p. needles)

-

Observation chambers

-

Video recording equipment

-

Timer

Procedure:

-

Animal Preparation: Acclimatize rats to the housing facility for at least 7 days before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: Dissolve CI-966 hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 5 mL/kg injection volume). Prepare a fresh solution of PTZ in sterile saline (e.g., 60 mg/mL for a 60 mg/kg dose).

-

Administration:

-

Administer CI-966 hydrochloride (e.g., 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

30 minutes after the initial injection, administer PTZ (e.g., 60 mg/kg) via i.p. injection to induce seizures.

-

-

Observation:

-

Immediately after PTZ injection, place the rat in an individual observation chamber.

-

Record the animal's behavior for 30 minutes.

-

Measure the following parameters:

-

Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle twitch.

-

Latency to generalized tonic-clonic seizure: The time from PTZ injection to the onset of a full seizure with loss of posture.

-

Seizure duration: The total time the animal exhibits tonic-clonic seizure activity.

-

Seizure severity score: (e.g., using the Racine scale).

-

-

-

Data Analysis: Compare the measured parameters between the CI-966 hydrochloride-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Quantitative Data Summary:

| Treatment Group | Dosage | Latency to Myoclonic Jerk (s) | Latency to Tonic-Clonic Seizure (s) | Seizure Duration (s) |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CI-966 HCl | 5 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CI-966 HCl | 10 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Anxiolytic Activity: Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Materials:

-

Male Wistar rats (200-250 g)

-

CI-966 hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Administration supplies (syringes, i.p. needles)

-

Elevated plus-maze apparatus

-

Video tracking software

Procedure:

-

Animal Preparation: Acclimatize rats as described in the previous protocol. Handle the animals for a few minutes each day for 3 days prior to testing to reduce handling stress.

-

Drug Preparation: Prepare CI-966 hydrochloride solution as described above.

-

Administration: Administer CI-966 hydrochloride (e.g., 5 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the EPM test.

-

EPM Test:

-

Place the rat in the center of the elevated plus-maze, facing one of the open arms.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Use video tracking software to analyze the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare the data between the CI-966 hydrochloride-treated group and the vehicle-treated control group.

-

Quantitative Data Summary:

| Treatment Group | Dosage | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CI-966 HCl | 2.5 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CI-966 HCl | 5 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols for CI-966 Hydrochloride in Animal Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which was developed as a potential anticonvulsant medication.[1] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, CI-966 enhances GABAergic neurotransmission. This mechanism of action has shown efficacy in various preclinical animal models of epilepsy. However, the clinical development of CI-966 was discontinued (B1498344) due to the observation of severe adverse psychiatric effects at higher doses in human trials.[1] Despite its discontinuation for clinical use, CI-966 remains a valuable research tool for studying the role of GAT-1 in seizure disorders and for the preclinical evaluation of novel antiepileptic drugs targeting the GABAergic system.

These application notes provide a comprehensive overview of the administration of CI-966 hydrochloride in key animal models of epilepsy, including quantitative data on its anticonvulsant activity and detailed experimental protocols.

Mechanism of Action: GAT-1 Inhibition

CI-966 acts as a selective inhibitor of the GABA transporter GAT-1. This transporter is primarily responsible for clearing synaptically released GABA from the extracellular space back into presynaptic neurons and surrounding glial cells. By blocking GAT-1, CI-966 increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA-A and GABA-B receptors. This leads to increased chloride influx and potassium efflux, respectively, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Quantitative Data Summary

The anticonvulsant efficacy of CI-966 hydrochloride has been quantified in several standard rodent models of epilepsy. The following tables summarize the median effective dose (ED50) and the in vitro inhibitory concentration (IC50) data.

Table 1: Anticonvulsant Activity of CI-966 Hydrochloride in Rodent Seizure Models

| Animal Model | Species | Route of Administration | Anticonvulsant Endpoint | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | Abolition of tonic hindlimb extension | 0.8 |

| Maximal Electroshock (MES) | Rat | Oral (p.o.) | Abolition of tonic hindlimb extension | 1.2 |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Oral (p.o.) | Prevention of clonic seizures | 0.3 |

| Subcutaneous Pentylenetetrazol (scPTZ) | Rat | Oral (p.o.) | Prevention of clonic seizures | 0.6 |

| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | Reduction in afterdischarge duration and seizure severity | Not reported |